- Design, synthesis, and molecular docking study of new piperazine derivative as potential antimicrobial agentsBioorganic Chemistry, 2019, 92,,
Cas no 90-99-3 (Chlorodiphenylmethane)
Diphenylchloromethane is a chemical product with molecular formula c13h11cl< Br>

Chlorodiphenylmethane structure
Product Name:Chlorodiphenylmethane
CAS No:90-99-3
Molecular Formula:C13H11Cl
Molecular Weight:202.679442644119
MDL:MFCD00000855
CID:34581
PubChem ID:7035
Chlorodiphenylmethane Properties
Names and Identifiers
-
- (Chloromethylene)dibenzene
- Diphenylmethyl chloride
- 7-Chloro-1,3-Dihydro-5-(2-Fluorophenyl)-2-Nitromethylene-2H-1,4-Benzodiazepine
- Benzhydryl chloride
- alpha-Chlorodiphenylmethane
- Benzene 1,1'-(chloromethylene)bis
- Diphenylchloromethane
- 1,1'-(Chloromethylene)bisbenzene
- Chlorodiphenylmethane
- 1,1-DIPHENYLCHLOROMETHANE
- 1-chloro-1,1-diphenylmethane
- diphenyl-1-chloromethane
- Methane,chlorodiphenyl
- α-Chlorodiphenylmethane
- 1,1-Diphenylmethyl Chloride
- Benzene, 1,1'-(chloromethylene)bis-
- Chloro(diphenyl)methane
- Methane, chlorodiphenyl-
- CN9N9AYV4B
- Chlorodiphenylmethane, 98%
- ZDVDCDLBOLSVGM-UHFFFAOYSA-N
- (chlorophenylmethyl)benzene
- alpha-Chloroditan
- [Chloro(phenyl)methyl]benzene
- benzhydrylchloride
- benzhydryl-chloride
- diphenylmethylchloride
- [Chloro(phenyl)methyl]benzene #
- Benzene,1'-(chloromethylene)bis-
- diphenyl methylchloride
- EN300-20926
- Q-200687
- AKOS000120659
- DTXSID10861684
- NSC76584
- FT-0622661
- MFCD00000855
- F0001-2208
- EINECS 202-031-7
- NSC-76584
- D70178
- NSC 76584
- Q27275553
- 1,1'-(Chloromethylene)bis(benzene)
- HSDB 2804
- 90-99-3
- InChI=1/C13H11Cl/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13
- chloro-diphenyl-methane
- AI3-11230
- N-(4-FLUOROPHENYL)ANTHRANILICACID
- AS-11942
- AM20041357
- 1-chloro-1, 1-diphenylmethane
- UNII-CN9N9AYV4B
- chlor(diphenyl)methan
- SCHEMBL151375
- CS-W015490
- .ALPHA.-CHLORODIPHENYLMETHANE
- B1078
- .ALPHA.-CHLORODITAN
- diphenymethyl chloride
- a-Chlorodiphenylmethane
- CHLORODIPHENYLMETHANE [HSDB]
- 1,1′-(Chloromethylene)bis[benzene] (ACI)
- Methane, chlorodiphenyl- (6CI, 8CI)
- 1,1'(Chloromethylene)bisbenzene
- DB-057236
- 1,1'-(Chloromethylene)bisbenzene; Benzhydryl Chloride; ChlorodiphenylmethaneDiphenylchloromethane; Diphenylmethyl Chloride; NSC 76584; alpha-Chlorodiphenylmethane
- Benzene, 1,1'(chloromethylene)bis
- DTXCID10810571
- NS00041106
- alphaChloroditan
-
- MDL: MFCD00000855
- InChIKey: ZDVDCDLBOLSVGM-UHFFFAOYSA-N
- Inchi: 1S/C13H11Cl/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13H
- SMILES: ClC(C1C=CC=CC=1)C1C=CC=CC=1
- BRN: 607925
Computed Properties
- Exact Mass: 202.05500
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Rotatable Bond Count: 2
- Monoisotopic Mass: 202.055
- Heavy Atom Count: 14
- Complexity: 137
- Isotope Atom Count: 0
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Covalently-Bonded Unit Count: 1
- XLogP3: 3.9
- Tautomer Count: nothing
- Surface Charge: 0
- Topological Polar Surface Area: 0
Experimental Properties
- LogP: 4.01480
- PSA: 0.00000
- Refractive Index: n20/D 1.595(lit.)
- Water Partition Coefficient: Slightly soluble
- Boiling Point: 140 °C/3 mmHg(lit.)
- Melting Point: 15-17 °C (lit.)
- Flash Point: Fahrenheit: 233.6 ° f < br / > Celsius: 112 ° C < br / >
- Color/Form: Transparent colorless to yellow liquid
- Density: 1.14 g/mL at 25 °C(lit.)
Chlorodiphenylmethane Security Information
-
Symbol:
- WGK Germany:3
- Safety Term:8
- Safety Instruction: S26-S36-S24/25
- Packing Group:III
- Risk Phrases:R36/37/38
-
Dangerous goods sign:
- Hazardous Material transportation number:UN 3265 8/PG 2
- Hazard Statement: H315,H319
- Warning Statement: P305+P351+P338
- Prompt:dangerous
- PackingGroup:II
- Risk Phrases: 36/38
- Signal Word:Warning
- TSCA:Yes
- HazardClass:8
Chlorodiphenylmethane Customs Data
- HS CODE:29036990
- Customs Data:
China Customs Code:
2903999090Overview:
2903999090 Other aromatic halogenated derivatives. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2903999090 halogenated derivatives of aromatic hydrocarbons VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
Chlorodiphenylmethane Pricemore >>
Enterprise | No. | Product Name | Cas No. | Purity | Specification | Price | Update Time | Inquiry |
---|---|---|---|---|---|---|---|---|
1PlusChem | 1P00IGET-5g |
Benzene, 1,1'-(chloromethylene)bis- |
90-99-3 | 95% | 5g |
$28.00 | 2025-03-01 | |
A2B Chem LLC | AI60277-5g |
Chlorodiphenylmethane |
90-99-3 | 98%(GC) | 5g |
$17.00 | 2024-05-20 | |
Aaron | AR00IGN5-5g |
Benzene, 1,1'-(chloromethylene)bis- |
90-99-3 | 95% | 5g |
$10.00 | 2025-02-28 | |
abcr | AB402845-25 g |
Chlorodiphenylmethane, 95%; . |
90-99-3 | 95% | 25g |
€67.50 | 2023-04-25 | |
Ambeed | A674425-5g |
Benzhydryl Chloride |
90-99-3 | 95% | 5g |
$6.0 | 2023-09-02 | |
Apollo Scientific | OR72150-5g |
Benzhydryl chloride |
90-99-3 | 5g |
£40.00 | 2025-02-20 | ||
Enamine | EN300-20926-0.05g |
[chloro(phenyl)methyl]benzene |
90-99-3 | 90% | 0.05g |
$19.0 | 2023-09-16 | |
eNovation Chemicals LLC | D751380-500g |
Benzene, 1,1'-(chloromethylene)bis- |
90-99-3 | 95% | 500g |
$180 | 2022-05-16 | |
Fluorochem | 075977-25g |
Chlorodiphenylmethane |
90-99-3 | 95% | 25g |
£13.00 | 2022-03-01 | |
Life Chemicals | F0001-2208-0.25g |
Chlorodiphenylmethane |
90-99-3 | 95%+ | 0.25g |
$18.0 | 2023-09-07 |
Chlorodiphenylmethane Synthesis
Synthetic Circuit 1
Synthetic Circuit 2
Synthetic Circuit 3
Reaction Conditions
1.1 Reagents: Chlorotrimethylsilane Catalysts: Montmorillonite ((Al1.33-1.67Mg0.33-0.67)(Ca0-1Na0-1)0.33Si4(OH)2O10.xH2O) Solvents: Dichloromethane ; 40 min, rt
Reference
- Chlorination of Benzylic and Allylic Alcohols with Trimethylsilyl Chloride Enhanced by Natural Sodium MontmorilloniteSynlett, 2014, 25(18), 2639-2643,
Synthetic Circuit 4
Reaction Conditions
1.1 Reagents: 1-Hydroxybenzotriazole , Thionyl chloride Solvents: Dichloromethane
Reference
- Thionyl chloride-benzotriazole in methylene chloride. A convenient solution for conversion of alcohols and carboxylic acids expeditiously into alkyl chlorides and acid chlorides by simple titrationSynlett, 1999, (11), 1763-1765,
Synthetic Circuit 5
Reaction Conditions
1.1 Reagents: Titanium tetrachloride , Ammonia borane Solvents: Diethyl ether ; 0 °C; 1 min, 0 °C; 0.5 h, rt; rt → 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 0 °C
Reference
- Balancing Lewis Acidity and Carbocation Stability for the Selective Deoxyhalogenation of Aryl Carbonyls and CarbinolsOrganic Letters, 2023, 25(25), 4650-4655,
Synthetic Circuit 6
Synthetic Circuit 7
Synthetic Circuit 8
Reaction Conditions
1.1 Reagents: Hydrochloric acid Catalysts: Tetrabutylammonium bromide Solvents: Toluene , Water ; rt; 6 - 7 h, 40 - 45 °C
Reference
- Stereoselective synthesis of (Z)-1-benzhydryl-4-cinnamylpiperazines via the Wittig reactionSynthetic Communications, 2014, 44(5), 600-609,
Synthetic Circuit 9
Reaction Conditions
1.1 Reagents: Triethylamine , Selenium tetrachloride Solvents: Toluene
Reference
- Selenium and tellurium tetrachlorides as reagents for the conversion of alcohols to alkyl chlorides and tellurium tetrachloride as a Lewis acid catalyst for aromatic alkylationBulletin of the Chemical Society of Japan, 1986, 59(11), 3617-20,
Synthetic Circuit 10
Synthetic Circuit 11
Reaction Conditions
1.1 Reagents: Oxalyl chloride Catalysts: Triphenylphosphine oxide Solvents: Chloroform ; 5 min, rt
1.2 Reagents: Oxalyl chloride Solvents: Chloroform ; 7 h, rt
1.2 Reagents: Oxalyl chloride Solvents: Chloroform ; 7 h, rt
Reference
- Catalytic Phosphorus(V)-Mediated Nucleophilic Substitution Reactions: Development of a Catalytic Appel ReactionJournal of Organic Chemistry, 2011, 76(16), 6749-6767,
Synthetic Circuit 12
Reaction Conditions
1.1 Reagents: Tin tetrachloride
Reference
- A simple method for the conversion of adamantyl, benzyl and benzyhydryl alcohols to their corresponding bromides and chlorides and the transhalogenation of adamantyl, benzyl, benzhydryl and tertiary alkyl bromides and chloridesSynthesis, 1989, (8), 614-16,
Synthetic Circuit 13
Synthetic Circuit 14
Reaction Conditions
1.1 Solvents: Acetonitrile ; 16 h, reflux
Reference
- Synthesis of New Camphor-Based Carbene Ligands and Their Application in a Copper-Catalyzed Michael Addition with B2Pin2Synthesis, 2015, 47(6), 789-800,
Synthetic Circuit 15
Reaction Conditions
1.1 Reagents: Tributyltin chloride ; 4 h, 50 °C
Reference
- Substitution reactions on carbon utilizing organotin reagents1974, , ,,
Chlorodiphenylmethane Raw materials
Chlorodiphenylmethane Preparation Products
Chlorodiphenylmethane Suppliers
TIAN MEN HENG CHANG HUA GONG Co., Ltd.
(CAS:90-99-3)
MR./MRS.:LEI JING LI
Phone:15102714773
Email:1178380033@qq.com
Shanghai Aladdin Biochemical Technology Co., Ltd
(CAS:90-99-3)
MR./MRS.:A LA DING
Phone:
Email:anhua.mao@aladdin-e.com
SHANG HAI YUAN YE Biotechnology Co., Ltd.
(CAS:90-99-3)
MR./MRS.:TANG SI LEI
Phone:15026964105
Email:2881489226@qq.com
Chlorodiphenylmethane Related Literature
-
Nenad Mara?,Slovenko Polanc,Marijan Ko?evar Org. Biomol. Chem. 2012 10 1300
-
Bradley P. Loren,Michael Wleklinski,Andy Koswara,Kathryn Yammine,Yanyang Hu,Zoltan K. Nagy,David H. Thompson,R. Graham Cooks Chem. Sci. 2017 8 4363
-
Michael A. Tandiary,Yoichi Masui,Makoto Onaka RSC Adv. 2015 5 15736
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H. H. Huang J. Chem. Soc. C 1969 1435
-
David R. Snead,Timothy F. Jamison Chem. Sci. 2013 4 2822
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6. 177. Mechanism of substitution at a saturated carbon atom. Part XII. Hydrolysis of benzhydryl chloride in acidic moist acetoneMervyn G. Church,Edward D. Hughes J. Chem. Soc. 1940 920
-
7. 185. Mechanism of substitution at a saturated carbon atom. Part XX. A kinetic demonstration of the unimolecular solvolysis of alkyl halides. (Section B) kinetics of, and salt effects in, the hydrolysis of benzhydryl halides in aqueous acetoneMervyn G. Church,Edward D. Hughes,Christopher K. Ingold J. Chem. Soc. 1940 966
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8. CCCVI.—Investigations on the bivalency of carbon. Part I. The displacement of chlorine from diphenychloromethane. s-Tetraphenyldimethyl etherAllan Miles Ward J. Chem. Soc. 1927 2285
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9. Some observations relating to substituent effects in halogenation. Part III. The kinetics of the reaction of diphenylmethane with chlorine acetate in aqueous acetic acid at 25°M. Hassan,G. Yousif J. Chem. Soc. B 1968 459
-
Ling Chen,Lian Yu,Yuan Deng,Yuming Cui,Gaofeng Bian,Jian Cao Org. Biomol. Chem. 2016 14 564
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Recommended suppliers
Amadis Chemical Company Limited
(CAS:90-99-3)Chlorodiphenylmethane

Purity:99%
Quantity:500ml
Price($):275.0
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:90-99-3)Chlorodiphenylmethane

Purity:98%
Quantity:Company Customization
Price($):discuss personally